Simmiparib

Description

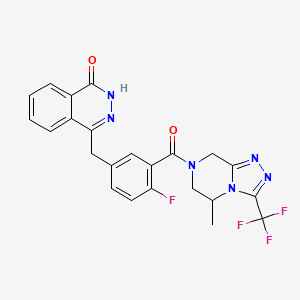

Structure

3D Structure

Properties

Molecular Formula |

C23H18F4N6O2 |

|---|---|

Molecular Weight |

486.4 g/mol |

IUPAC Name |

4-[[4-fluoro-3-[5-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C23H18F4N6O2/c1-12-10-32(11-19-29-31-22(33(12)19)23(25,26)27)21(35)16-8-13(6-7-17(16)24)9-18-14-4-2-3-5-15(14)20(34)30-28-18/h2-8,12H,9-11H2,1H3,(H,30,34) |

InChI Key |

QNQFPYADHVFRKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC2=NN=C(N12)C(F)(F)F)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Origin of Product |

United States |

Foundational & Exploratory

Simmiparib: A Technical Guide to its Biological Targets and Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simmiparib is a potent, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] Its mechanism of action centers on the disruption of DNA single-strand break repair, leading to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in the homologous recombination (HR) repair pathway.[3] This targeted approach results in synthetic lethality, inducing G2/M cell cycle arrest and apoptosis in susceptible tumor cells. This technical guide provides a comprehensive overview of the biological targets and cellular pathways of this compound, including quantitative data on its activity, detailed experimental protocols, and visual representations of its mechanism of action.

Biological Targets

The primary biological targets of this compound are the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2).[1][2] These enzymes play a critical role in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).

Quantitative Data: Inhibitory Activity

This compound exhibits high potency against both PARP1 and PARP2, with inhibitory concentrations in the nanomolar range. Its inhibitory activity has been shown to be more potent than that of the first-generation PARP inhibitor, olaparib.[1][3]

| Target | IC50 (nM) | Assay Type | Reference |

| PARP1 | 1.75 | ELISA | [2] |

| PARP1 | 0.74 | Biotinylated NAD+-based assay | [1] |

| PARP2 | 0.22 | Not Specified | [1][2] |

Table 1: In vitro inhibitory activity of this compound against PARP1 and PARP2.

Cellular Pathways

This compound's anticancer activity is a consequence of its modulation of several key cellular pathways, primarily the DNA damage response (DDR) pathway.

DNA Damage Response and Synthetic Lethality

In normal cells, SSBs are efficiently repaired by the PARP-mediated BER pathway. However, in the presence of this compound, PARP enzymes are inhibited, leading to the accumulation of unrepaired SSBs. When these unrepaired SSBs are encountered by the replication machinery, they are converted into more lethal double-strand breaks (DSBs).

In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.

G2/M Cell Cycle Arrest

The accumulation of DSBs triggers the activation of cell cycle checkpoints. This compound treatment has been shown to induce a robust G2/M arrest in HR-deficient cells.[1] This arrest is mediated by the activation of the ATM/ATR signaling pathways, which in turn phosphorylate and activate downstream kinases such as Chk1 and Chk2. Activated Chk1/Chk2 then phosphorylate and inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.

Apoptosis

Prolonged G2/M arrest and the accumulation of irreparable DNA damage ultimately lead to the induction of apoptosis. This compound has been shown to induce apoptosis in a dose-dependent manner in HR-deficient cancer cells.[1] This process involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Experimental Protocols

PARP Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP1.

-

Reagents: Recombinant human PARP1, biotinylated NAD+, streptavidin-HRP, HRP substrate (e.g., TMB), stop solution, assay buffer.

-

Procedure: a. Coat a 96-well plate with histone. b. Add PARP1 enzyme to the wells. c. Add varying concentrations of this compound. d. Initiate the reaction by adding biotinylated NAD+. e. Incubate at room temperature. f. Wash the wells and add streptavidin-HRP. g. Incubate and wash. h. Add HRP substrate and incubate until color develops. i. Add stop solution and measure absorbance at 450 nm.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cell lines.

-

Reagents: Cancer cell lines (e.g., MDA-MB-436, Capan-1), culture medium, this compound, MTT reagent, DMSO.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a range of this compound concentrations for 72 hours. c. Add MTT reagent to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm.

-

Data Analysis: Determine the IC50 values by plotting cell viability against the log concentration of this compound.

Western Blot Analysis for Cell Cycle and Apoptosis Markers

This protocol describes the detection of key proteins involved in this compound-induced cell cycle arrest and apoptosis.

-

Reagents: Cell lysates from treated and untreated cells, protein assay reagent, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-Chk2, anti-Cyclin B1, anti-CDK1, anti-cleaved PARP, anti-GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure: a. Prepare cell lysates and determine protein concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer. d. Incubate with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Wash the membrane and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

-

Animals: Immunodeficient mice (e.g., nude or SCID mice).

-

Cell Lines: Human cancer cell lines with known HR status (e.g., BRCA1-mutant MDA-MB-436).

-

Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Allow tumors to reach a palpable size. c. Randomize mice into treatment and control groups. d. Administer this compound orally at various doses (e.g., 2, 4, 8 mg/kg) daily for a specified period (e.g., 14 or 42 days).[1] e. Measure tumor volume and body weight regularly.

-

Data Analysis: Compare tumor growth inhibition between the treatment and control groups.

Quantitative In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models.

| Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| V-C8 (BRCA2-/-) | Xenograft | 8 mg/kg, p.o., qd, 14 days | 74.53% | [1] |

| MDA-MB-436 (BRCA1-) | Xenograft | 2, 4, 8 mg/kg, p.o., qd, 14 days | 64.93%, 82.98%, 85.79% | [2] |

| BRCA1-mutated breast cancer | Xenograft | 10, 50 mg/kg, p.o., qd, 42 days | 76.73%, 93.82% | [2] |

Table 2: In vivo efficacy of this compound in xenograft models.

Conclusion

This compound is a potent PARP1/2 inhibitor with a well-defined mechanism of action that exploits the concept of synthetic lethality in HR-deficient cancers. Its ability to induce DNA damage, G2/M cell cycle arrest, and apoptosis underscores its potential as a targeted cancer therapeutic. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and clinicians involved in the development and application of PARP inhibitors. Further clinical investigations are ongoing to fully elucidate the therapeutic potential of this compound in various cancer types.

References

An In-depth Technical Guide to the Early Preclinical Studies of Simmiparib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a potent, orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] Early preclinical studies have demonstrated its potential as an anticancer agent, particularly in tumors with deficiencies in the homologous recombination (HR) repair pathway. This technical guide provides a comprehensive overview of the core preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Core Quantitative Data

The following tables summarize the key quantitative findings from early preclinical evaluations of this compound, with comparative data for the established PARP inhibitor, Olaparib, where available.

Table 1: In Vitro PARP Inhibition and Anti-proliferative Activity

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| This compound | PARP1 | 1.75 | - | - | [1] |

| PARP2 | 0.22 | - | - | [1] | |

| - | - | MDA-MB-436 (BRCA1 mutant) | Not explicitly stated, but potent | [1] | |

| - | - | Capan-1 (BRCA2 mutant) | Not explicitly stated, but potent | [1] | |

| Olaparib | PARP1/2 | ~2-fold less potent than this compound | - | 43.8-fold less potent than this compound in 11 HR-deficient cell lines | [1][2] |

| - | - | Pediatric Solid Tumor Cell Lines | Median: 3.6 (Range: 1-33.8) | [3][4] | |

| - | - | Breast Cancer Cell Lines (MTT Assay) | 3.7 - 31 | [5][6] | |

| - | - | Breast Cancer Cell Lines (Colony Formation) | <0.01 - 2.5 | [5][6] | |

| - | - | Ovarian Cancer Cell Lines (Clonogenic) | 0.0003 - 21.7 | [7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| This compound | V-C8 (BRCA2-/-) | 2, 4, 8 mg/kg; p.o.; qd, for 14 days | 74.53% at 8 mg/kg | [1] |

| MDA-MB-436 (BRCA1 mutant) | 2, 4, 8 mg/kg; p.o.; qd, for 14 days | 64.93% at 2 mg/kg, 82.98% at 4 mg/kg, 85.79% at 8 mg/kg | [1] | |

| BRCA1-mutated breast cancer | 10, 50 mg/kg; p.o.; qd, for 42 days | 76.73% at 10 mg/kg, 93.82% at 50 mg/kg | [1] | |

| Olaparib | HR-deficient xenografts | Not specified | ~10-fold less TGI than this compound | [1][2] |

| Ewing Sarcoma & Neuroblastoma | Not specified | Did not antagonize chemotherapy, but clear synergy not demonstrated | [3][4] | |

| MDA-MB-436 (BRCA1mut) | 100 mg/kg; p.o.; qd | - | [8] | |

| Capan-1 (intracranial) | 75 mg/kg; p.o.; qd | -19% (tumor growth) | [8] |

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Oral Administration in Mice)

| Parameter | Value | Reference |

| tmax (plasma) | ~5 minutes | [9][10] |

| Plasma Half-life (t1/2) | 2.47 to 4.26 hours | [9] |

Experimental Protocols

Detailed methodologies for the key experiments conducted in the early preclinical evaluation of this compound are provided below.

PARP Inhibition Assays

a) ELISA-based PARP Inhibition Assay

This assay quantifies the inhibition of PARP enzyme activity in a cell-free system.

-

Plate Preparation: Histone-coated 96-well plates are used.

-

Reaction Mixture: A reaction buffer containing NAD+ (e.g., 6 µmol/L) and a DNA activator (e.g., 100 µg/mL deoxyoligonucleotide) is added to each well.

-

Compound Addition: 10 µL of this compound at various concentrations or a solvent control is added.

-

Enzyme Reaction: The reaction is initiated by adding 20 µL of recombinant human PARP1 (e.g., 10 ng/well) and incubated for 1.5 hours.

-

Detection:

-

After washing with PBST, a primary anti-PARP polyclonal antibody is added and incubated for 1.5 hours.

-

Following another wash, a secondary goat anti-rabbit IgG horseradish peroxidase (HRP) antibody is added and incubated for 30 minutes.

-

A substrate solution (e.g., 0.03% H2O2 and 2 mg/mL OPD in citrate buffer) is added for 10 minutes.

-

The reaction is stopped with H2SO4.

-

-

Data Analysis: Absorbance is measured at 490 nm. The percentage of inhibition is calculated, and the IC50 value is determined using the Logit method.

b) Biotinylated NAD+-based PARP Assay

This method relies on the incorporation of a biotinylated NAD+ substrate by PARP onto histone proteins.

-

Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the PARP enzyme, a histone substrate, and a mixture of NAD+ and biotinylated NAD+.

-

Incubation: The reaction is incubated to allow for the PARP-mediated transfer of biotinylated ADP-ribose to the histones.

-

Detection:

-

The plate is washed to remove unincorporated biotinylated NAD+.

-

Streptavidin-HRP is added to the wells, which binds to the biotinylated histones.

-

After another wash, a chemiluminescent or colorimetric HRP substrate is added.

-

-

Data Analysis: The resulting signal, proportional to PARP activity, is measured using a luminometer or spectrophotometer.

Cell Viability Assays

a) Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

Fixation: The cells are fixed with 10% (wt/vol) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (wt/vol) SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% (vol/vol) acetic acid.

-

Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.

-

Data Analysis: Absorbance is measured at 510 nm.

b) Cell Counting Kit-8 (CCK-8) Assay

This colorimetric assay measures cell viability based on the activity of dehydrogenases in living cells.

-

Cell Seeding: 100 µL of cell suspension (e.g., 5000 cells/well) is added to a 96-well plate and pre-incubated for 24 hours.

-

Compound Treatment: 10 µL of various concentrations of this compound is added to the wells, and the plate is incubated for the desired period (e.g., 6, 12, 24, or 48 hours).

-

Reagent Addition: 10 µL of CCK-8 solution is added to each well.

-

Incubation: The plate is incubated for 1-4 hours.

-

Data Analysis: The absorbance is measured at 450 nm using a microplate reader.

Western Blotting for Cell Cycle and DNA Damage Proteins

This technique is used to detect changes in the expression levels of key proteins involved in this compound's mechanism of action.

-

Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., γH2AX, Chk1, Chk2, p-Cyclin B1, Cyclin B1, p-CDK1, CDK1) and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Athymic nude mice are typically used.

-

Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (length x width^2) / 2.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at specified doses and schedules.

-

Data Collection: Tumor volumes and body weights are recorded throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows related to this compound's preclinical evaluation.

Caption: Mechanism of synthetic lethality induced by this compound.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Caption: Workflow for in vivo xenograft efficacy studies.

References

- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the PARP inhibitor, olaparib, in combination with cytotoxic chemotherapy in pediatric solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of PARP inhibition in breast cancer: Comparative effectiveness of olaparib and iniparib. - ASCO [asco.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring pharmacokinetics of talazoparib in ABCB1/ABCG2-deficient mice using a novel UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

Simmiparib: A Technical Review of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a potent, orally active small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1][2] PARP inhibitors represent a targeted cancer therapy that exploits the concept of synthetic lethality. In cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair leads to the accumulation of cytotoxic double-strand DNA breaks, resulting in cell cycle arrest and apoptosis.[3][4] Preclinical studies have demonstrated that this compound exhibits significant anti-cancer activity in HR-deficient tumor models, with greater potency compared to the first-generation PARP inhibitor, olaparib.[1][5] This document provides an in-depth review of the existing preclinical literature on this compound, focusing on its mechanism of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

This compound exerts its anti-tumor effect through a dual mechanism:

-

Catalytic Inhibition of PARP: this compound binds to the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of DNA repair proteins to sites of single-strand DNA breaks (SSBs).[6]

-

PARP Trapping: this compound traps PARP enzymes on the DNA at the site of damage. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication forks, leading to the formation of double-strand breaks (DSBs).[1][6]

In cells with a functional HR repair pathway, these DSBs can be efficiently repaired. However, in HR-deficient cancer cells, the inability to repair these breaks leads to genomic instability, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| PARP1 | ELISA | 1.75 | [2][7] |

| PARP2 | ELISA | 0.22 | [2][7] |

| MDA-MB-436 (BRCA1 mutant) | Cell Viability | 0.2 | [8] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition Rate | Reference |

| V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd, 14 days | 74.53% | [2] |

| MDA-MB-436 (BRCA1 mutant) | 2 mg/kg, p.o., qd, 14 days | 64.93% | [2][8] |

| 4 mg/kg, p.o., qd, 14 days | 82.98% | [2][8] | |

| 8 mg/kg, p.o., qd, 14 days | 85.79% | [2][8] | |

| BRCA1-mutated breast cancer | 10 mg/kg, p.o., qd, 42 days | 76.73% | [8] |

| 50 mg/kg, p.o., qd, 42 days | 93.82% | [8] |

p.o. = per os (by mouth); qd = quaque die (every day)

Table 3: Pharmacokinetic Properties of this compound in Nude Mice

| Parameter | Value | Reference |

| Plasma Half-life (t1/2) | 2.47 - 4.26 hours | [7] |

Key Experimental Protocols

The following are representative protocols for key experiments cited in the this compound literature. These are synthesized from general laboratory methods and specific details mentioned in the publications.

PARP Inhibition Assay (ELISA-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PARP enzymes.

-

Reagents and Materials: Recombinant human PARP1 or PARP2, histone-coated 96-well plates, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution, and this compound at various concentrations.

-

Procedure:

-

Add PARP enzyme and this compound (or vehicle control) to the histone-coated wells.

-

Initiate the PARP reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature to allow for PAR chain formation.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Incubate until a color change is observed, then add stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative activity of this compound on cancer cell lines.

-

Reagents and Materials: Cancer cell lines (e.g., MDA-MB-436), cell culture medium, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

In Vivo Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animals and Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., MDA-MB-436), Matrigel (optional), this compound formulation for oral gavage, and calipers.

-

Procedure:

-

Subcutaneously inject approximately 5-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., at doses of 2, 4, 8, 10, or 50 mg/kg) or vehicle control daily for the specified duration (e.g., 14 or 42 days).

-

Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot).

-

Calculate the tumor growth inhibition rate for each treatment group compared to the control group.

-

Western Blot for DNA Damage Markers

This protocol details the detection of DNA damage markers, such as phosphorylated H2AX (γH2AX), in cells or tumor tissues following treatment with this compound.

-

Reagents and Materials: Cell or tissue lysates, lysis buffer, primary antibodies (e.g., anti-γH2AX, anti-PARP), HRP-conjugated secondary antibodies, and ECL substrate.

-

Procedure:

-

Prepare protein lysates from cells or tumor tissues treated with this compound or vehicle control.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Visualizations

This compound's Mechanism of Action in HR-Deficient Cancer Cells

Caption: this compound's synthetic lethality pathway in HR-deficient cells.

Experimental Workflow for In Vivo Efficacy Study

References

- 1. researchgate.net [researchgate.net]

- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Simmiparib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Simmiparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.[1] It has demonstrated significant anti-cancer activity in preclinical models, positioning it as a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination repair (HRR).[2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics: Potent and Selective Inhibition of PARP

This compound exerts its anti-tumor effects through the inhibition of PARP1 and PARP2. This inhibition leads to the accumulation of DNA double-strand breaks (DSBs) in cancer cells, ultimately triggering G2/M cell cycle arrest and apoptosis.[1][2] Its cytotoxic effects are particularly pronounced in cancer cells with pre-existing DNA repair defects, such as BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.

In Vitro Potency

This compound has shown high potency against PARP1 and PARP2 in enzymatic assays.

| Target | IC50 (nM) |

| PARP1 | 1.75[1][3] |

| PARP2 | 0.22[1][3] |

In cellular assays, this compound demonstrates potent anti-proliferative activity against various cancer cell lines, especially those with HRR deficiencies. For instance, in the BRCA1-deficient MDA-MB-436 cancer cell line, this compound exhibited an IC50 of 0.2 nM.[3]

Cellular Mechanisms of Action

The primary pharmacodynamic effects of this compound at the cellular level include:

-

Induction of DNA Damage: Treatment with this compound leads to a dose-dependent increase in the levels of γH2AX, a marker of DNA double-strand breaks.[1]

-

Cell Cycle Arrest: this compound induces G2/M phase cell cycle arrest, a consequence of the accumulation of DNA damage.[1] This is associated with increased phosphorylation of Chk1 and Chk2, and elevated protein levels of p-Cyclin B1 (S147), Cyclin B1, p-CDK1 (Y15), and CDK1.[1][3]

-

Apoptosis Induction: By preventing DNA repair, this compound ultimately triggers programmed cell death (apoptosis) in cancer cells.[1]

Caption: Mechanism of action of this compound leading to apoptosis in HRR-deficient cells.

Pharmacokinetics: Favorable Oral Bioavailability and In Vivo Efficacy

Preclinical studies in animal models have indicated that this compound possesses excellent pharmacokinetic properties when administered orally.[2]

In Vivo Efficacy

This compound has demonstrated significant, dose-dependent anti-tumor activity in xenograft models of human cancers.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition Rate |

| V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd, 14 days | 74.53%[1] |

| MDA-MB-436 (BRCA1-) | 2 mg/kg, p.o., qd, 14 days | 64.93%[1][3] |

| 4 mg/kg, p.o., qd, 14 days | 82.98%[1][3] | |

| 8 mg/kg, p.o., qd, 14 days | 85.79%[1][3] | |

| BRCA1-mutated Breast Cancer | 10 mg/kg, p.o., qd, 42 days | 76.73%[3] |

| 50 mg/kg, p.o., qd, 42 days | 93.82%[3] |

Notably, these anti-tumor effects were achieved without causing significant loss of body weight in the treated animals.[1]

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2.

Methodology:

-

Recombinant human PARP1 or PARP2 enzyme is incubated with a reaction mixture containing a histone-coated plate, biotinylated NAD+, and varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The amount of poly(ADP-ribosyl)ated histone is quantified using a colorimetric or chemiluminescent detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Caption: Workflow for determining the in vitro PARP inhibitory activity of this compound.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or luminescence is measured, and the data is used to determine the IC50 value for cell growth inhibition.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Human cancer cells (e.g., MDA-MB-436) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally at various doses according to a defined schedule (e.g., once daily).

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed, and the tumor growth inhibition rate is calculated.

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

References

Simmiparib: An In-Depth Analysis of its Selectivity for PARP1 versus PARP2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of Simmiparib, a potent and orally active Poly(ADP-ribose) polymerase (PARP) inhibitor. The focus of this document is to dissect the selectivity of this compound for PARP1 versus PARP2, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Assessment of this compound's Potency and Selectivity

This compound has demonstrated high potency against both PARP1 and PARP2. The following table summarizes the available quantitative data on its inhibitory activity.

| Parameter | PARP1 | PARP2 | Reference |

| IC50 | 1.75 nM | 0.22 nM | [1] |

| Relative Potency | - | - | This compound is approximately 2-fold more potent than Olaparib in inhibiting PARP1/2.[2] |

| Selectivity | - | - | This compound exhibits over 90-fold selectivity for PARP1/2 compared to other tested PARP family members.[2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Exploiting Synthetic Lethality

This compound's anticancer activity is rooted in the concept of synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated base excision repair (BER) by this compound leads to the accumulation of single-strand breaks (SSBs).[3][4] During DNA replication, these SSBs are converted into toxic DSBs.[4] The HR-deficient cells are unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]

The Role of PARP1 and PARP2 in Base Excision Repair

PARP1 and PARP2 are key players in the BER pathway, which is responsible for repairing DNA base lesions and single-strand breaks. Upon detection of a DNA break, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[5][6] This PARylation process serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[4]

dot

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. the-gist.org [the-gist.org]

- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of PARP1, PARP2 & PARP3 on the Base Excision Repair of Nucleosomal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Characterization of Simmiparib's Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a novel and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1 and PARP2.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's anticancer activity, summarizing key quantitative data, detailing experimental methodologies for pivotal assays, and visualizing the underlying molecular mechanisms and experimental workflows. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Data Presentation: Quantitative Efficacy of this compound

This compound has demonstrated significant potency and selectivity in preclinical in vitro studies. Its inhibitory activity against PARP1 and PARP2, as well as its antiproliferative effects on various cancer cell lines, are summarized below.

Table 1: PARP Enzyme Inhibitory Activity of this compound

| Target | IC50 (nM) | Fold Potency vs. Olaparib | Selectivity |

| PARP1 | 1.75[2][3] | ~2-fold more potent[1][4] | >90-fold over other tested PARP family members[1][4] |

| PARP2 | 0.22[2][3] | Not explicitly stated | >90-fold over other tested PARP family members[1][4] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | This compound IC50 (nM) | Fold Potency vs. Olaparib | Selectivity (vs. HR-proficient cells) |

| MDA-MB-436 | Breast Cancer | BRCA1 deficient | 0.2[3] | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |

| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Data not available | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |

| V-C8 | Chinese Hamster Ovary | BRCA2 deficient | Data not available | 43.8-fold more potent across 11 HR-deficient cell lines[1][4] | 26 to 235-fold[1][4] |

Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

This compound exerts its anticancer effects primarily through the inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The HR-deficient cells are unable to efficiently repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This concept is known as synthetic lethality.[5]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound's anticancer activity are provided below.

PARP1/2 Enzyme Activity Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of PARP1 and PARP2.

Principle: A colorimetric or fluorometric assay is used to measure the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP enzymes in the presence of damaged DNA. The amount of incorporated biotin is then detected using streptavidin-HRP and a suitable substrate.

Protocol:

-

Plate Preparation: Coat a 96-well plate with histone proteins and wash with PBS.

-

Reaction Mixture: Prepare a reaction buffer containing activated DNA, biotinylated NAD+, and the recombinant PARP1 or PARP2 enzyme.

-

Compound Addition: Add varying concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plate at 37°C for 1 hour to allow the PARP reaction to proceed.

-

Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add a colorimetric or fluorometric HRP substrate.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry, exciting the fluorochromes with a 488 nm laser and detecting the emission of FITC and PI.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI in stained cells is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash them.

-

Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. This compound has been shown to induce G2/M arrest in HR-deficient cells.[1][2]

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response and cell cycle regulation following this compound treatment.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

Key Proteins to Analyze:

-

γH2AX: A marker for DNA double-strand breaks. This compound treatment leads to an increase in γH2AX levels in HR-deficient cells.[2]

-

Phospho-Chk1 and Phospho-Chk2: Checkpoint kinases activated in response to DNA damage.[2][3]

-

Cyclin B1 and p-CDK1 (Y15): Key regulators of the G2/M transition. Changes in their levels can confirm G2/M arrest.[2][3]

Protocol:

-

Cell Lysis: Lyse this compound-treated and control cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Gel Electrophoresis: Separate the protein lysates on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro data strongly support the potent and selective anticancer activity of this compound, particularly in cancer cells with homologous recombination deficiencies. Its mechanism of action, centered on PARP1/2 inhibition and the induction of synthetic lethality, has been well-characterized through a series of standard and robust in vitro assays. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a promising therapeutic agent in oncology.

References

- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical… [ouci.dntb.gov.ua]

- 3. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Simmiparib in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Simmiparib, a potent and orally active inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, in preclinical in vivo mouse models. This compound has demonstrated significant anti-tumor activity, particularly in cancers with homologous recombination (HR) deficiencies.[1][2]

Introduction and Mechanism of Action

This compound is a small molecule inhibitor targeting PARP1 and PARP2 with high potency (IC50 values of 1.75 nM and 0.22 nM, respectively).[2][3] Its mechanism of action is based on the principle of synthetic lethality. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP enzymes play a crucial role.[4][5] Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. When the cell enters the S phase of the cell cycle, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[4]

In cells with a competent HR repair pathway, these DSBs can be efficiently repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to mutations in BRCA1 or BRCA2 genes), these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest at the G2/M phase, and ultimately apoptosis.[1][2][4] this compound not only inhibits the catalytic activity of PARP but also traps PARP on the DNA, forming PARP-DNA complexes that are highly cytotoxic.[1][5][6]

Signaling Pathway of this compound in HR-Deficient Cancer Cells

Caption: Mechanism of action of this compound in HR-deficient tumor cells.

In Vivo Efficacy Data

This compound has shown significant, dose-dependent anti-tumor efficacy in various xenograft mouse models, particularly those with BRCA1 or BRCA2 mutations. It has demonstrated superior growth inhibition compared to the first-generation PARP inhibitor, Olaparib.[1]

Table 1: Efficacy of this compound in BRCA-Deficient Xenograft Models

| Mouse Model | Cell Line | Dosing Regimen | Duration | Tumor Growth Inhibition (%) | Reference |

| Nude Mice | V-C8 (BRCA2-/-) | 8 mg/kg, p.o., qd | 14 days | 74.53 | [2] |

| Nude Mice | MDA-MB-436 (BRCA1-) | 2 mg/kg, p.o., qd | 14 days | 64.93 | [2][3] |

| Nude Mice | MDA-MB-436 (BRCA1-) | 4 mg/kg, p.o., qd | 14 days | 82.98 | [2][3] |

| Nude Mice | MDA-MB-436 (BRCA1-) | 8 mg/kg, p.o., qd | 14 days | 85.79 | [2][3] |

| Nude Mice | BRCA1-mutated Breast Cancer | 10 mg/kg, p.o., qd | 42 days | 76.73 | [2][3] |

| Nude Mice | BRCA1-mutated Breast Cancer | 50 mg/kg, p.o., qd | 42 days | 93.82 | [2][3] |

p.o. = oral administration; qd = once daily

Studies have shown that this compound is well-tolerated at effective doses, with no significant loss of body weight observed in the treated mice.[2]

Experimental Protocols

This section outlines a standard protocol for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a this compound xenograft study.

Materials and Reagents

-

This compound: (Source as per user's supplier)

-

Vehicle: A suitable vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water).

-

Cell Line: HR-deficient human cancer cell line (e.g., MDA-MB-436 for BRCA1-deficiency).

-

Animals: Immunodeficient mice (e.g., female nude mice, 6-8 weeks old).

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Matrigel: (Optional, for aiding tumor establishment).

-

Calipers: For tumor measurement.

-

Oral Gavage Needles.

Animal Handling and Care

All animal experiments should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).[7] Mice should be housed in a pathogen-free environment with access to food and water ad libitum.

Xenograft Model Establishment

-

Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free media or PBS, potentially mixed with Matrigel at a 1:1 ratio, to a final concentration of 5-10 x 10^7 cells/mL.

-

Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

Dosing and Administration

-

Drug Formulation: Prepare a stock solution of this compound in a suitable solvent and then dilute it to the final desired concentrations with the chosen vehicle. Formulations should be prepared fresh daily or as stability data permits.

-

Randomization: Once the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily (qd). Doses can be selected based on the data presented in Table 1 (e.g., 2, 4, 8, 10, or 50 mg/kg).

Efficacy and Toxicity Assessment

-

Tumor Measurement: Measure tumor volumes and mouse body weights 2-3 times per week throughout the study.

-

Endpoint Criteria: The study may be terminated after a fixed duration (e.g., 14 or 42 days) or when tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. Analyze the statistical significance of the differences in tumor volume and body weight between groups. At the end of the study, tumors can be excised for further pharmacodynamic (PD) analysis, such as measuring the reduction of poly(ADP-ribose) (PAR) formation.[1]

Concluding Remarks

This compound is a next-generation PARP inhibitor with robust preclinical activity in in vivo mouse models of HR-deficient cancers. Its oral bioavailability and potent anti-tumor efficacy make it a compelling candidate for further development. The protocols and data presented here provide a solid foundation for researchers designing in vivo studies to explore the therapeutic potential of this compound.

References

- 1. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pamiparib? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Dosage of Simmiparib for Xenograft Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway.[1][2] By inhibiting PARP, this compound leads to an accumulation of DNA single-strand breaks, which are subsequently converted into cytotoxic double-strand breaks during replication.[3] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DNA damage results in synthetic lethality and apoptotic cell death.[3][4] Preclinical xenograft studies have demonstrated the significant anti-tumor efficacy of this compound, particularly in HR-deficient cancer models.[1][5]

These application notes provide a comprehensive overview of the optimal dosage of this compound in xenograft studies, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound across different xenograft models and dosages.

Table 1: Efficacy of this compound Monotherapy in BRCA-Mutant Xenograft Models

| Xenograft Model | Cancer Type | Dosage (Oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 2 mg/kg | Once daily for 14 days | 64.93% | [2] |

| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 4 mg/kg | Once daily for 14 days | 82.98% | [2] |

| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 8 mg/kg | Once daily for 14 days | 85.79% | [2] |

| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 10 mg/kg | Not Specified | >98% | [4] |

| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 50 mg/kg | Not Specified | 93.82% | [2] |

| V-C8 (BRCA2 deficient) | Not Specified | 2 mg/kg | Once daily for 14 days | Not Specified | [2] |

| V-C8 (BRCA2 deficient) | Not Specified | 4 mg/kg | Once daily for 14 days | Not Specified | [2] |

| V-C8 (BRCA2 deficient) | Not Specified | 8 mg/kg | Once daily for 14 days | Not Specified | [2] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in HR-deficient cancer cells.

Caption: this compound's mechanism of action in HR-deficient cells.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol outlines the steps for establishing a subcutaneous tumor xenograft model using a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-436)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (or other basement membrane matrix)

-

6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach 70-80% confluency.

-

Cell Harvest:

-

Wash cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the cell pellet in serum-free medium or PBS.

-

Perform a cell count and assess viability (should be >90%).

-

-

Cell Implantation:

-

Adjust the cell concentration to 1 x 107 cells/mL in a 1:1 mixture of serum-free medium and Matrigel.

-

Anesthetize the mouse.

-

Inject 100 µL of the cell suspension (containing 1 x 106 cells) subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups.

-

Caption: Workflow for establishing a subcutaneous xenograft model.

Protocol 2: this compound Formulation and Administration

This protocol describes the preparation and oral administration of this compound to xenograft-bearing mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

-

Balance

-

Mortar and pestle or homogenizer

-

Oral gavage needles

-

Syringes

Procedure:

-

Formulation Preparation:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Weigh the this compound powder accurately.

-

Prepare the vehicle solution.

-

Gradually add the this compound powder to the vehicle while triturating or homogenizing to ensure a uniform suspension. Prepare fresh daily.

-

-

Dosage Calculation:

-

Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight (e.g., 10 mL/kg).

-

-

Oral Administration:

-

Gently restrain the mouse.

-

Insert the oral gavage needle carefully into the esophagus.

-

Slowly administer the calculated volume of the this compound suspension.

-

Monitor the mouse for any signs of distress after administration.

-

-

Treatment Schedule:

-

Administer this compound or vehicle according to the predetermined schedule (e.g., once daily for 14-21 days).

-

Protocol 3: Efficacy Evaluation

This protocol details the methods for evaluating the anti-tumor efficacy of this compound.

Materials:

-

Calipers

-

Balance

-

Data collection and analysis software

Procedure:

-

Tumor Volume Measurement:

-

Measure tumor dimensions and mouse body weight 2-3 times per week throughout the study.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each treatment group at each time point.

-

Plot the mean tumor volume ± SEM (Standard Error of the Mean) over time for each group.

-

At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.

-

-

Toxicity Assessment:

-

Monitor mouse body weight as an indicator of toxicity. Significant weight loss (>15-20%) may necessitate dose reduction or cessation of treatment.

-

Observe the mice for any clinical signs of toxicity (e.g., changes in behavior, posture, or appearance).

-

-

Endpoint:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or when signs of morbidity become apparent.

-

At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamic or histological analysis).

-

Conclusion

The provided data and protocols offer a robust framework for conducting xenograft studies to determine the optimal dosage and efficacy of this compound. The evidence strongly suggests that this compound is a highly effective PARP inhibitor, particularly in HR-deficient tumor models, with significant tumor growth inhibition observed at doses ranging from 2 to 50 mg/kg. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental objectives, ensuring careful monitoring of both anti-tumor activity and potential toxicity to establish a therapeutic window for this promising anti-cancer agent.

References

- 1. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. crownbio.com [crownbio.com]

- 4. Poly(ADP-ribose)polymerase (PARP) inhibition and anticancer activity of this compound, a new inhibitor undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Establishing a Simmiparib-Resistant Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. While showing promise in cancer therapy, particularly in tumors with homologous recombination deficiencies, the development of resistance remains a significant clinical challenge. The establishment of this compound-resistant cell lines is a critical step in understanding the underlying mechanisms of resistance and for the development of novel strategies to overcome it. These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cell lines in vitro.

Data Presentation

Table 1: Proliferative Inhibition of this compound in Sensitive and Resistant Capan-1 Pancreatic Cancer Cells

| Cell Line | This compound IC₅₀ (µM) | Resistance Fold |

| Capan-1 (Parental) | 0.001 | 1 |

| Capan-1/SP (this compound-Resistant) | 1.916 | 1916 |

Note: The data presented here are representative and compiled from published studies on PARP inhibitor resistance in Capan-1 cells. The Capan-1/SP cell line was developed through continuous exposure to increasing concentrations of this compound.[1]

Table 2: Cross-Resistance Profile of this compound-Resistant Capan-1/SP Cells to Other PARP Inhibitors

| PARP Inhibitor | Capan-1 IC₅₀ (µM) | Capan-1/SP IC₅₀ (µM) | Resistance Fold |

| Olaparib | 1.21 | 10.92 | 9.0 |

| Talazoparib | 0.002 | 0.14 | 70.0 |

| Niraparib | 0.015 | 0.55 | 36.7 |

| Rucaparib | 0.02 | 0.82 | 41.0 |

Note: This table illustrates that resistance to this compound can confer cross-resistance to other PARP inhibitors, a crucial consideration in sequential therapy strategies. Data is illustrative based on findings in PARPi-resistant Capan-1 cells.[1]

Table 3: Expression Levels of Resistance-Associated Proteins in Capan-1 and Capan-1/SP Cells

| Protein | Capan-1 (Relative Expression) | Capan-1/SP (Relative Expression) | Fold Change |

| Truncated BRCA2 | Undetectable | Detected | - |

| COX-2 | 1.0 | 4.5 | 4.5 |

| BIRC3 | 1.0 | 6.2 | 6.2 |

Note: This table summarizes the key molecular alterations observed in this compound-resistant cells, pointing towards the restoration of homologous recombination and the upregulation of anti-apoptotic pathways as primary resistance mechanisms.[2][3]

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line (Capan-1/SP)

This protocol describes the generation of a this compound-resistant cell line using a continuous, dose-escalation method.[1]

Materials:

-

Parental Capan-1 human pancreatic cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

Cell culture flasks, plates, and other standard laboratory equipment

-

Hemocytometer or automated cell counter

-

Trypan blue solution

Procedure:

-

Initial Seeding: Seed parental Capan-1 cells in a T-25 flask at a density of 1 x 10⁶ cells and allow them to adhere overnight.

-

Initial Drug Exposure: Begin by treating the cells with a low concentration of this compound, typically the IC₂₀ (the concentration that inhibits 20% of cell growth), which should be determined beforehand using a cell viability assay (see Protocol 2).

-

Dose Escalation:

-

Culture the cells in the presence of the initial this compound concentration. Replace the medium with fresh, drug-containing medium every 2-3 days.

-

When the cells become confluent and their growth rate recovers, passage them and increase the this compound concentration by 1.5 to 2-fold.

-

Repeat this process of gradual dose escalation. It is crucial to monitor cell morphology and viability closely. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the concentration to the previous step.

-

This process can take several months (e.g., 136 days for Capan-1/SP).[1]

-

-

Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells as a backup.

-

Establishment of a Stable Resistant Line: Once the cells can proliferate steadily at a high concentration of this compound (e.g., 100-fold or more of the initial IC₅₀), the resistant cell line is considered established.

-

Characterization: The newly established resistant cell line should be thoroughly characterized by determining its IC₅₀ for this compound and other relevant drugs (see Protocol 2), and by analyzing the expression of potential resistance markers (see Protocol 3).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

-

Parental and resistant cell lines

-

96-well plates

-

Complete growth medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

-

Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Western Blot Analysis of Resistance Markers

This protocol is for detecting the expression levels of proteins such as COX-2 and BIRC3.

Materials:

-

Parental and resistant cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-COX-2, anti-BIRC3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer to extract total protein. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

References

- 1. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors. [escholarship.org]

- 2. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Simmiparib-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simmiparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA single-strand break repair.[1][2] In cancer cells with homologous recombination repair deficiencies, such as those with BRCA1 or BRCA2 mutations, inhibition of PARP by this compound leads to the accumulation of DNA double-strand breaks during replication.[1][3] This extensive DNA damage triggers G2/M cell cycle arrest and subsequently induces apoptosis, the process of programmed cell death.[1][3] Accurate assessment of apoptosis is therefore a critical step in evaluating the efficacy of this compound and other PARP inhibitors.

These application notes provide detailed protocols for key assays to quantify this compound-induced apoptosis, present data in a structured format, and illustrate the underlying molecular pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from key apoptosis assays. These tables are designed for easy comparison of results from cells treated with this compound versus control cells.

Table 1: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.

| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 10 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.9 |

| This compound | 100 | 42.1 ± 4.1 | 35.2 ± 3.7 | 22.7 ± 3.1 |

Data is representative and may vary based on cell line and experimental conditions. The data presented is modeled on findings in BRCA1-deficient MDA-MB-436 cells treated for 5 days.[4]

Table 2: Measurement of Caspase-3/7 Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using a luminescent substrate.

| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Change vs. Control |

| Vehicle Control | 0 | 15,234 ± 1,876 | 1.0 |

| This compound | 10 | 48,789 ± 4,521 | 3.2 |

| This compound | 100 | 125,432 ± 11,876 | 8.2 |

Data is representative and may vary based on cell line and experimental conditions. The data presented is modeled on findings in BRCA1-deficient MDA-MB-436 cells treated for 5 days.[4]

Table 3: Western Blot Densitometry for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key apoptotic proteins. Densitometry is used to quantify these changes.

| Treatment Group | Concentration (nM) | Cleaved PARP / Total PARP Ratio (Fold Change) | Bcl-2 / β-actin Ratio (Fold Change) | Bax / β-actin Ratio (Fold Change) |

| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |

| This compound | 10 | 3.5 ± 0.4 | 0.6 ± 0.1 | 1.8 ± 0.2 |

| This compound | 100 | 8.2 ± 0.9 | 0.3 ± 0.05 | 2.5 ± 0.3 |

This table provides an example of how to present quantified Western blot data. Actual values will depend on the specific antibodies and experimental conditions used.

Table 4: Quantification of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

| Treatment Group | Concentration (nM) | % TUNEL-Positive Cells |

| Vehicle Control | 0 | 1.8 ± 0.5 |

| This compound | 10 | 12.5 ± 2.1 |

| This compound | 100 | 35.7 ± 4.3 |

This table provides an example of how to present quantified TUNEL assay data. Actual values will depend on the cell line and treatment duration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Annexin V/PI Staining for Flow Cytometry

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.

-

Harvest cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.